Cyclopropylzinc bromide, 0.50 M in THF
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Overview
Description
Cyclopropylzinc bromide, 0.50 M in tetrahydrofuran, is an organozinc reagent widely used in organic synthesis. It is a solution of cyclopropylzinc bromide in tetrahydrofuran, a solvent that stabilizes the compound and facilitates its use in various chemical reactions. This compound is known for its reactivity and is often employed in cross-coupling reactions, particularly those catalyzed by palladium.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropylzinc bromide can be synthesized through the reaction of cyclopropyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction typically involves the following steps:
- Dissolution of zinc powder in tetrahydrofuran.
- Addition of cyclopropyl bromide to the solution.
- Stirring the mixture under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of cyclopropylzinc bromide follows similar principles but on a larger scale. The process involves:
- Using high-purity zinc and cyclopropyl bromide.
- Employing automated systems to control the reaction conditions, such as temperature and stirring rate.
- Ensuring the reaction is carried out under an inert atmosphere to maintain the purity and reactivity of the product.
Chemical Reactions Analysis
Types of Reactions: Cyclopropylzinc bromide primarily undergoes nucleophilic substitution reactions. It is an active nucleophile in palladium-catalyzed cross-coupling reactions with heteroaryl halides.
Common Reagents and Conditions:
Reagents: Heteroaryl halides, palladium catalysts.
Conditions: Reactions are typically carried out under inert atmospheres, such as argon or nitrogen, and at controlled temperatures to ensure optimal reactivity.
Major Products: The major products formed from these reactions are cyclopropyl-substituted heteroaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
Cyclopropylzinc bromide has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active compounds, including potential drug candidates.
Medicine: Utilized in the development of pharmaceuticals, especially those requiring cyclopropyl groups for enhanced biological activity.
Industry: Applied in the production of agrochemicals and other fine chemicals, where its reactivity and selectivity are advantageous.
Mechanism of Action
The mechanism by which cyclopropylzinc bromide exerts its effects involves the formation of a reactive intermediate in the presence of a palladium catalyst. The compound acts as a nucleophile, attacking electrophilic centers in heteroaryl halides to form new carbon-carbon bonds. The molecular targets and pathways involved include:
Palladium Catalysts: Facilitate the oxidative addition and reductive elimination steps in the cross-coupling reaction.
Electrophilic Centers: Typically found in heteroaryl halides, which react with the nucleophilic cyclopropylzinc bromide.
Comparison with Similar Compounds
- Cyclohexylzinc bromide: Used in similar cross-coupling reactions but with different steric and electronic properties.
- Cyclopentylzinc bromide: Offers different reactivity due to the five-membered ring structure.
- Benzylzinc bromide: Utilized for the introduction of benzyl groups in organic synthesis.
Properties
IUPAC Name |
bromozinc(1+);cyclopropane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5.BrH.Zn/c1-2-3-1;;/h1H,2-3H2;1H;/q-1;;+2/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVDXUFZJARKPF-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[CH-]1.[Zn+]Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrZn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601313676 |
Source
|
Record name | Cyclopropylzinc bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601313676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126403-68-7 |
Source
|
Record name | Cyclopropylzinc bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601313676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopropylzinc bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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